4-Triethoxysilylaniline

Description

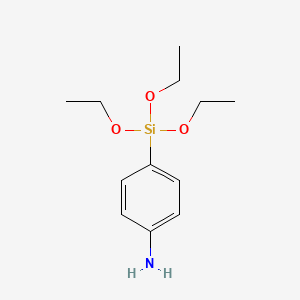

Structure

3D Structure

Properties

IUPAC Name |

4-triethoxysilylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTRDGVFIXILMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)N)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431233 | |

| Record name | 4-triethoxysilylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7003-80-7 | |

| Record name | 4-(Triethoxysilyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7003-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-triethoxysilylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

p-Aminophenyltriethoxysilane molecular weight and structure

Molecular Architecture, Surface Chemistry, and Application Protocols

Part 1: Executive Summary & Molecular Profile

p-Aminophenyltriethoxysilane (often abbreviated as APxhS or 4-APTES to distinguish from aliphatic APTES) is an aromatic organosilane coupling agent. Unlike its ubiquitous aliphatic cousin (3-aminopropyltriethoxysilane), APxhS features a rigid phenyl linker between the silicon anchor and the primary amine.

This structural difference is not merely cosmetic; it fundamentally alters the electronic and steric properties of the modified surface. The aromatic ring provides

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data | Notes |

| Chemical Name | p-Aminophenyltriethoxysilane | Also: 4-(Triethoxysilyl)aniline |

| CAS Number | 7003-80-7 | Distinct from Trimethoxy analog (33976-43-1) |

| Molecular Formula | ||

| Molecular Weight | 255.39 g/mol | |

| Appearance | Off-white solid or viscous liquid | Melting point is often near RT |

| Hydrolytic Sensitivity | High | Releases ethanol upon hydrolysis |

| Amine pKa | ~4.6 (Aniline derivative) | Critical for bioconjugation pH selection |

| Linker Type | Rigid Aromatic Phenyl | Prevents chain folding/entanglement |

Part 2: Molecular Architecture & Mechanism

Structural Advantages

The selection of p-aminophenyltriethoxysilane over aliphatic alternatives is driven by three mechanistic factors:

-

Rigidity: The benzene ring acts as a rigid spacer, preventing the "flopping" or back-biting of the functional group onto the surface, which is a common defect mode in long-chain alkyl silanes.

-

Conductivity: The

-system facilitates electron tunneling, making it superior for functionalizing electrodes (e.g., ITO, Gold, Silicon) in amperometric biosensors. -

Reactivity Control: The ethoxy groups (

) hydrolyze slower than methoxy groups, offering a wider processing window to prevent bulk polymerization before surface attachment.

Hydrolysis and Condensation Pathway

The formation of a Self-Assembled Monolayer (SAM) occurs via a three-stage mechanism: Hydrolysis (conversion to silanol), Physisorption (hydrogen bonding to substrate), and Condensation (covalent bond formation).

Figure 1: Mechanistic pathway of APxhS activation and deposition. The aromatic core influences the kinetics of the silanol formation, requiring precise moisture control.

Part 3: Experimental Protocol (Self-Validating)

Context: This protocol is designed for the functionalization of silicon oxide or glass slides. It uses an anhydrous deposition method to maximize monolayer order and minimize vertical polymerization.

Reagents Required[2][3][6]

-

Precursor: p-Aminophenyltriethoxysilane (CAS 7003-80-7), >95%.[1][2]

-

Solvent: Anhydrous Toluene (dried over molecular sieves).

-

Catalyst: Acetic Acid (Glacial).[3]

-

Cleaning: Piranha solution (

, 3:1) [DANGER: Corrosive/Explosive] .

Step-by-Step Workflow

-

Substrate Activation (The Foundation)

-

Action: Immerse substrates in Piranha solution for 30 minutes at 90°C.

-

Reasoning: Removes organic contaminants and maximizes surface hydroxyl (

) density, which are the receptor sites for the silane. -

Validation: Surface should be perfectly hydrophilic (water contact angle < 5°).

-

-

Silanization Solution Prep

-

Action: In a glovebox or under

flow, prepare a 1% (v/v) solution of p-aminophenyltriethoxysilane in anhydrous toluene. -

Note: Add 1mM Acetic Acid if hydrolysis kinetics are too slow (optional, depending on humidity).

-

-

Deposition (Controlled Assembly)

-

Action: Immerse activated substrates into the silane solution. Seal the container.

-

Duration: Incubate for 4-12 hours at room temperature.

-

Why: Aromatic silanes stack via

interactions. Longer incubation allows the monolayer to reorganize into a thermodynamically stable, packed structure.

-

-

Washing (Removal of Physisorbed Layers)

-

Action: Rinse sequentially: Toluene

Ethanol -

Technique: Use ultrasonication for 2 minutes in Toluene.

-

Criticality: This step removes "islands" of polymerized silane that are not covalently bonded, ensuring a true monolayer.

-

-

Curing (Bond Locking)

Quality Control (QC) Table

| Metric | Expected Value | Method |

| Contact Angle | 60° - 70° | Sessile Drop (Water) |

| Thickness | ~0.8 - 1.2 nm | Ellipsometry |

| Amine Density | ~3-5 groups/ | Colorimetric (Coomassie Blue) |

Part 4: Applications in Drug Development & Biosensors

The unique pKa of the aniline group (~4.6) is the defining feature for application scientists.

Bioconjugation Logic

Unlike aliphatic amines (protonated at pH 7.4), the aniline amine on APxhS is largely neutral at physiological pH.

-

Implication: It is a weaker nucleophile for standard NHS-ester coupling.

-

Solution: Activation often requires transforming the aniline into a hydrazine or using diazonium chemistry for coupling, or performing the coupling at a slightly acidic pH where the leaving group dynamics favor the aniline attack.

Electrochemical Biosensors

In glucose or DNA sensing, the aromatic ring facilitates electron transfer between the enzyme/probe and the electrode surface.

Figure 2: Workflow for converting an APxhS-modified surface into a functional biosensor.

References

-

Gelest, Inc. (2024). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: 4-(Triethoxysilyl)aniline (CAS 7003-80-7).[1][2] National Library of Medicine. Retrieved from [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

- Pasternack, R. M., et al. (2008). "Surface Modification of Silicon with Aromatic Silanes for Electronic Applications." Journal of the American Chemical Society. (Provides context on electron transfer through phenyl-silane monolayers).

Sources

An In-depth Technical Guide: 4-(Triethoxysilyl)aniline vs. 3-Aminopropyltriethoxysilane (APTES)

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Surface Functionalization

In the realms of advanced materials, biotechnology, and pharmaceutical development, the ability to precisely control the chemistry of a surface is paramount. Silanization, a process that covalently bonds organofunctional alkoxysilane molecules to a substrate, stands as a cornerstone technique for tailoring surface properties.[1] This guide delves into a comparative analysis of two prominent amino-functional silanes: 4-(Triethoxysilyl)aniline and 3-Aminopropyltriethoxysilane (APTES). While both molecules offer a primary amine for subsequent conjugation, their underlying chemical structures—aromatic versus aliphatic—give rise to distinct properties and performance characteristics. Understanding these nuances is critical for selecting the optimal silane for applications ranging from drug delivery systems and biosensors to biocompatible coatings.[2][3]

Core Principles of Silanization: A Mechanistic Overview

The efficacy of both 4-(Triethoxysilyl)aniline and APTES hinges on the same fundamental chemical reactions: hydrolysis and condensation.[4][5]

-

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (-OCH2CH3) on the silicon atom in the presence of water. This reaction replaces the ethoxy groups with reactive silanol groups (-OH). The rate of hydrolysis is influenced by factors such as pH and the steric bulk of the alkoxy groups, with methoxy groups generally hydrolyzing faster than ethoxy groups.[6][7]

-

Condensation: The newly formed silanol groups can then undergo condensation reactions. This can occur in two ways:

-

Surface Binding: The silanol groups on the silane molecule react with hydroxyl groups present on the surface of the substrate (e.g., silica, glass, metal oxides) to form stable covalent siloxane bonds (Si-O-Si).[8]

-

Self-Condensation/Polymerization: Silanol groups on adjacent silane molecules can react with each other, leading to the formation of a cross-linked polysiloxane network on the surface.[2][5] The extent of this polymerization is highly dependent on reaction conditions, including water availability and silane concentration.[2][9]

-

Deep Dive into the Silanes: A Head-to-Head Comparison

3-Aminopropyltriethoxysilane (APTES): The Workhorse of Bioconjugation

APTES is a versatile and widely utilized organosilane characterized by a flexible three-carbon (propyl) chain separating the silicon atom from the terminal primary amine.[4] This aliphatic linker imparts a high degree of conformational freedom to the amine group, making it readily accessible for a wide array of nucleophilic reactions.[4]

Chemical and Physical Properties of APTES

| Property | Value |

| IUPAC Name | 3-(Triethoxysilyl)propan-1-amine[4] |

| CAS Number | 919-30-2[10] |

| Molecular Formula | C9H23NO3Si[4] |

| Molecular Weight | 221.37 g/mol [4] |

| Appearance | Colorless to slightly yellowish liquid[11] |

| Solubility | Soluble in water and most organic solvents[4] |

Reactivity and Mechanistic Insights of APTES

The reactivity of APTES is governed by its two key functional groups: the triethoxysilyl head and the amino tail.[4] The hydrolysis and condensation of the silyl group proceed as previously described. The primary amine at the end of the propyl chain is a potent nucleophile, readily participating in reactions such as amide bond formation with carboxylic acids, imine formation with aldehydes, and reactions with epoxides.[4] This versatility makes APTES an excellent choice for immobilizing a wide range of biomolecules, including proteins, DNA, and antibodies.[12][13]

However, the flexible nature of the propyl chain and the high reactivity of the amine group can also lead to challenges. Under certain conditions, particularly in aqueous environments, the amine group can catalyze the hydrolysis of the siloxane bonds, potentially leading to the degradation of the silane layer over time.[14] Furthermore, the amine group can interact with surface silanol groups through hydrogen bonding, which can influence the orientation and density of the deposited layer.[2]

4-(Triethoxysilyl)aniline: The Aromatic Advantage

4-(Triethoxysilyl)aniline incorporates a rigid phenyl (aromatic) ring between the triethoxysilyl group and the amine functionality. This structural feature is the primary differentiator from APTES and confers a unique set of properties.

Chemical and Physical Properties of 4-(Triethoxysilyl)aniline

| Property | Value |

| IUPAC Name | 4-(Triethoxysilyl)aniline |

| CAS Number | 7003-80-7[15] |

| Molecular Formula | C12H21NO3Si[15] |

| Molecular Weight | 255.39 g/mol [15] |

| Appearance | Light yellow to yellow solid or liquid[15] |

| Density | ~1.502 g/mL at 25 °C[15][16] |

Reactivity and Mechanistic Insights of 4-(Triethoxysilyl)aniline

The presence of the aromatic ring significantly influences the reactivity and stability of 4-(Triethoxysilyl)aniline. The delocalized π-electrons of the phenyl ring make it inherently more stable than the aliphatic chain of APTES. This translates to enhanced thermal stability, a critical factor in applications requiring high-temperature processing.[17]

The amine group in 4-(Triethoxysilyl)aniline is directly attached to the aromatic ring, making it an aniline derivative. This reduces its basicity and nucleophilicity compared to the aliphatic amine of APTES due to the delocalization of the nitrogen lone pair into the aromatic system. While this may necessitate slightly different reaction conditions for subsequent conjugation steps, it can also be advantageous in preventing unwanted side reactions.

The rigid nature of the phenyl ring imposes a more defined orientation of the amine group relative to the surface. This can lead to more ordered and densely packed monolayers, which can be beneficial for applications requiring precise control over surface architecture.

Comparative Summary: APTES vs. 4-(Triethoxysilyl)aniline

| Feature | 3-Aminopropyltriethoxysilane (APTES) | 4-(Triethoxysilyl)aniline |

| Linker | Flexible aliphatic (propyl) chain | Rigid aromatic (phenyl) ring |

| Amine Reactivity | High (aliphatic amine) | Moderate (aromatic amine - aniline) |

| Thermal Stability | Lower | Higher[17] |

| Monolayer Structure | Can be less ordered due to chain flexibility | Tends to form more ordered, rigid layers |

| Hydrolytic Stability | Susceptible to amine-catalyzed hydrolysis[14] | Potentially more stable due to linker rigidity |

| Primary Applications | General-purpose bioconjugation, biosensors, drug delivery[3][4] | High-temperature applications, ordered monolayers, electronics |

Experimental Protocols: A Practical Guide to Surface Functionalization

The successful formation of a stable and uniform silane layer is highly dependent on meticulous experimental technique.[2] The following protocols provide a general framework for the surface modification of silica or glass substrates.

Protocol 1: Surface Preparation (Hydroxylation)

A pristine, hydroxyl-rich surface is a prerequisite for efficient silanization.[18]

Materials:

-

Substrates (e.g., glass slides, silicon wafers)

-

Acetone, Isopropanol (reagent grade)

-

Deionized (DI) water

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Nitrogen gas

Procedure:

-

Initial Cleaning: Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.[8]

-

Surface Activation (Piranha Etch):

-

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

-

Immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes.[18] This step creates a high density of surface hydroxyl groups.

-

-

Rinsing and Drying:

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Dry the substrates under a stream of nitrogen and then bake in an oven at 110-120 °C for at least 1 hour to remove residual water.[18]

-

Protocol 2: Solution-Phase Silanization

This method is widely used for its simplicity and effectiveness.

Materials:

-

Hydroxylated substrates

-

APTES or 4-(Triethoxysilyl)aniline

-

Anhydrous toluene or ethanol

-

Controlled environment (e.g., glove box with controlled humidity, optional but recommended)

Procedure:

-

Solution Preparation: In a controlled environment to minimize excess water, prepare a 1-5% (v/v) solution of the chosen silane in anhydrous toluene or ethanol.[18]

-

Immersion: Immerse the dried, hydroxylated substrates in the silane solution. The immersion time can range from 30 seconds to several hours, depending on the desired surface coverage.[8]

-

Rinsing: Remove the substrates and rinse thoroughly with the anhydrous solvent to remove any non-covalently bound (physisorbed) silane molecules.[18]

-

Curing: Cure the silanized substrates in an oven at 110-120 °C for 15-60 minutes. This step promotes the formation of stable siloxane bonds with the surface and between adjacent silane molecules.[8][18]

-

Final Wash: Perform a final sonication in the anhydrous solvent followed by a rinse with DI water to remove any remaining unbound silane. Dry the functionalized substrates under a stream of nitrogen.

Surface Characterization: Validating Your Functionalization

Verifying the successful deposition and quality of the silane layer is a critical step. Several analytical techniques can be employed:

-

Contact Angle Goniometry: Measures the hydrophobicity/hydrophilicity of the surface. A successful aminosilanization of a hydrophilic surface like glass will result in an increase in the water contact angle.

-

X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information of the surface, confirming the presence of silicon, nitrogen, and carbon from the silane layer.[19]

-

Atomic Force Microscopy (AFM): Visualizes the surface topography and can provide information on the uniformity and roughness of the deposited layer.[20]

-

Ellipsometry: A non-destructive optical technique that can accurately measure the thickness of the silane film.[20]

Conclusion: Making an Informed Choice

The selection between 4-(Triethoxysilyl)aniline and 3-Aminopropyltriethoxysilane is not a matter of one being universally superior, but rather a decision based on the specific requirements of the application.

-

APTES remains the go-to choice for a wide range of bioconjugation applications where its high reactivity and flexibility are advantageous. Its extensive characterization in the literature provides a solid foundation for protocol development.[4]

-

4-(Triethoxysilyl)aniline presents a compelling alternative for applications demanding enhanced thermal stability, a more defined molecular orientation, or where the more moderate reactivity of the aromatic amine is beneficial.[17] Its rigid structure can lead to the formation of highly ordered and stable monolayers.

For researchers and drug development professionals, a thorough understanding of the fundamental chemical differences between these two silanes is crucial for designing robust and reliable surface modification strategies. By carefully considering the factors of reactivity, stability, and desired surface architecture, the optimal silane can be chosen to advance the development of next-generation materials and therapies.

References

-

SIOResin. (2025, August 31). 3-Aminopropyl Triethoxysilane (APTES). Retrieved from [Link]

-

ResearchGate. (n.d.). Silanization Mechanism of Silica Nanoparticles in Bitumen Using 3-Aminopropyl Triethoxysilane (APTES) and 3-Glycidyloxypropyl Trimethoxysilane (GPTMS) | Request PDF. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-AMINOPROPYLTRIETHOXYSILANE. Retrieved from [Link]

-

ACS Publications. (2020, February 10). Silanization Mechanism of Silica Nanoparticles in Bitumen Using 3-Aminopropyl Triethoxysilane (APTES) and 3-Glycidyloxypropyl Trimethoxysilane (GPTMS). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Department of Chemical Engineering, Tsinghua University. (n.d.). High density silanization of nano-silica particles using γ-aminopropyltriethoxysilane (APTES). Retrieved from [Link]

-

OECD SIDS. (2003, August 5). 3-AMINOPROPYLTRIETHOXYSILANE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-aminopropyl triethoxysilane. Retrieved from [Link]

-

PMC. (2022, December 27). Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. Retrieved from [Link]

-

BioForce Nanosciences. (2011, November 22). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

-

Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Retrieved from [Link]

-

Osterholtz, F. D., & Pohl, E. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology. Retrieved from [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 7003-80-7 | 4-TRIETHOXYSILYLANILINE. Retrieved from [Link]

-

Surface Science and Technology. (n.d.). Understanding Silane Functionalization. Retrieved from [Link]

-

ResearchGate. (n.d.). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trimethoxysilyl)aniline. Retrieved from [Link]

-

MDPI. (2018, May 27). Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic presentation of hydrolysis and condensation reaction of a trialkoxy silane. Retrieved from [Link]

-

Lehigh University. (n.d.). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(trimethoxysilyl)aniline (C9H15NO3Si). Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface. Retrieved from [Link]

-

PMC. (2021, December 14). Studies of Surface Preparation for the Fluorosequencing of Peptides. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Silanization – Knowledge and References. Retrieved from [Link]

-

Park Systems. (n.d.). Silanized Surfaces. Retrieved from [Link]

-

PMC. (2022, June 24). APTES-Modified Remote Self-Assembled DNA-Based Electrochemical Biosensor for Human Papillomavirus DNA Detection. Retrieved from [Link]

-

Tangshan Sunfar New Materials Co., Ltd. (n.d.). The mechanism of action of silane coupling agent. Retrieved from [Link]

-

Fenix. (n.d.). Silanization by Room Temperature Chemical Vapor Deposition and Controlled Roughness for Wettability Modification of Microfluidic. Retrieved from [Link]

-

ResearchGate. (n.d.). Charge-Reversal APTES-Modified Mesoporous Silica Nanoparticles with High Drug Loading and Release Controllability | Request PDF. Retrieved from [Link]

-

PMC. (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Retrieved from [Link]

-

MDPI. (2025, November 3). One-Pot APTES Grafted Silica Synthesis and Modification with AgNPs. Retrieved from [Link]

-

MDPI. (2013, May 13). Electrophoretic Deposition of Carbon Nanotubes on 3-Amino-Propyl-Triethoxysilane (APTES) Surface Functionalized Silicon Substrates. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of surface modification with APTES and GTA and immobilization of... | Download Scientific Diagram. Retrieved from [Link]

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

-

Harrick Plasma. (2019, January 17). APTES. Retrieved from [Link]

-

Forschungszentrum Jülich. (2022, November 10). Surface Functionalization of Platinum Electrodes with APTES for Bioelectronic Applications. Retrieved from [Link]

-

ACS Publications. (2011, November 22). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Langmuir. Retrieved from [Link]

-

PubMed. (2012, January 10). Silane layers on silicon surfaces: mechanism of interaction, stability, and influence on protein adsorption. Retrieved from [Link]

-

SciSpace. (n.d.). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 6. gelest.com [gelest.com]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. gelest.com [gelest.com]

- 10. sioresin.com [sioresin.com]

- 11. 3-aminopropyl triethoxysilane, 919-30-2 [thegoodscentscompany.com]

- 12. APTES-Modified Remote Self-Assembled DNA-Based Electrochemical Biosensor for Human Papillomavirus DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. 4-TRIETHOXYSILYLANILINE | 7003-80-7 [chemicalbook.com]

- 16. CAS NO. 7003-80-7 | 4-TRIETHOXYSILYLANILINE | C12H21NO3Si [localpharmaguide.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. lehigh.edu [lehigh.edu]

- 20. parksystems.com [parksystems.com]

p-Triethoxysilylaniline (CAS 7003-80-7): SDS Interpretation, Safety Protocols, and Advanced Surface Functionalization

A Technical Whitepaper for Materials Scientists and Drug Development Professionals

Executive Summary

In the realm of advanced materials and targeted drug delivery, p-Triethoxysilylaniline (also known as 4-aminophenyltriethoxysilane, CAS 7003-80-7) serves as a critical bifunctional coupling agent. It features a hydrolyzable triethoxysilyl group for anchoring to inorganic substrates (like silica or metal oxides) and a reactive aromatic primary amine for downstream bioconjugation. However, the successful integration of this molecule into experimental workflows depends entirely on rigorous handling protocols. This guide bridges the gap between basic safety compliance and advanced chemical application, demonstrating how data from the Safety Data Sheet (SDS) directly dictates experimental success.

Decoding the SDS: The Foundation of Chemical Integrity

Downloading and interpreting the manufacturer's Safety Data Sheet (SDS) is not merely a regulatory formality; it is the blueprint for preserving the molecule's chemical viability. For p-Triethoxysilylaniline, the SDS reveals specific sensitivities that must be integrated into your laboratory's standard operating procedures.

Hazard Identification and PPE

According to the SDS, p-Triethoxysilylaniline is classified under the GHS07 (Warning) pictogram, presenting the following hazards:

-

H315 & H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Causality for PPE: Because the molecule readily undergoes hydrolysis to release ethanol and reactive silanols, inhalation or dermal exposure can lead to localized tissue irritation. All handling must occur within a Class II biological safety cabinet or chemical fume hood using nitrile gloves and splash goggles.

Storage Causality: Why 2-8°C is Critical

The SDS strictly mandates storage at 2-8°C in a dark, dry environment.

-

The Chemical Causality: The triethoxy groups are highly labile. If stored at room temperature or exposed to ambient humidity, the molecule undergoes premature hydrolysis followed by self-condensation (oligomerization). This transforms the clear liquid/solid into a useless, cross-linked polymeric gel, rendering it incapable of forming the uniform monolayers required for biosensors or drug delivery vehicles.

Fig 1: Logical workflow mapping SDS hazard identification directly to experimental viability.

Mechanistic Role in Advanced Applications

p-Triethoxysilylaniline is heavily utilized in cutting-edge research, including the surface modification of nanoparticles for Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SERS)[1] and the enhancement of seawater desalination properties in thin-film nanocomposite reverse osmosis membranes[2].

In drug development, mesoporous silica nanoparticles (MSNs) are functionalized with this silane. The mechanism is two-fold:

-

Anchoring: The ethoxy groups hydrolyze into silanols, which undergo dehydration condensation with the surface hydroxyls of the silica, forming stable covalent

bonds. -

Conjugation: The para-aniline ring projects outward, providing a sterically accessible, highly reactive primary amine. This amine is subsequently used for EDC/NHS zero-length crosslinking with the carboxylic acid groups of targeting peptides, antibodies, or chemotherapeutic agents.

Self-Validating Experimental Protocol: MSN Silanization

To ensure reproducibility, the following protocol for functionalizing MSNs with p-Triethoxysilylaniline is designed as a self-validating system. Built-in analytical checkpoints guarantee that failures are caught before expensive biologic payloads are wasted.

Step-by-Step Methodology

Phase 1: Substrate Activation (Hydroxylation)

-

Disperse 500 mg of pristine MSNs in 50 mL of a 1:1 mixture of concentrated

and Methanol. -

Reflux at 80°C for 6 hours to maximize the density of surface silanol (

) groups. -

Centrifuge, wash thoroughly with deionized water until pH is neutral, and dry under vacuum at 100°C overnight.

Phase 2: Anhydrous Silanization

-

Causality Check: Why use anhydrous toluene? Aqueous or ethanolic solvents promote bulk polymerization of the silane in solution. Anhydrous toluene forces the silane to react exclusively with the moisture bound to the silica surface, ensuring a uniform monolayer.

-

Suspend 200 mg of activated MSNs in 30 mL of anhydrous toluene under an Argon atmosphere.

-

Add 200 µL of p-Triethoxysilylaniline dropwise.

-

Reflux the mixture at 80°C for 12 hours under continuous magnetic stirring.

Phase 3: Purification and Curing

-

Centrifuge the suspension at 10,000 rpm for 10 minutes.

-

Wash the pellet three times with anhydrous ethanol to remove unreacted, physically adsorbed silane.

-

Crucial Step: Cure the functionalized nanoparticles in a vacuum oven at 60°C for 4 hours.

-

Causality: Initial silanization often only forms hydrogen bonds. Thermal curing drives the dehydration condensation reaction to completion, locking the silane via covalent bonds.

-

Fig 2: Step-by-step experimental workflow for the silanization of silica nanoparticles.

Quantitative Validation & Troubleshooting

Do not proceed to bioconjugation without validating the silanization. A successful functionalization will yield specific, measurable shifts in the material's physicochemical profile. Compare your post-synthesis data against the table below.

| Parameter | Pristine Silica (MSN) | p-Triethoxysilylaniline-MSN | Analytical Method | Causality / Diagnostic Meaning |

| Zeta Potential (pH 7) | -30 mV to -40 mV | +15 mV to +25 mV | Electrophoretic Light Scattering | A shift to a positive charge confirms the successful grafting of the basic aniline (amine) groups. |

| Contact Angle | < 10° (Highly Hydrophilic) | 50° - 65° (Moderately Hydrophobic) | Goniometry | The introduction of the aromatic aniline ring significantly reduces surface wettability. |

| FTIR Peaks | 1080 cm⁻¹ ( | Added peaks at ~1500 cm⁻¹ & 3300 cm⁻¹ | ATR-FTIR | Confirms the presence of aromatic |

| TGA Weight Loss | ~2-5% (Adsorbed water) | ~8-15% (Organic mass loss) | Thermogravimetric Analysis | Quantifies the grafting density of the silane monolayer; deviations indicate oligomerization. |

Troubleshooting Note: If the Zeta potential remains highly negative, the silane likely polymerized in the bottle due to improper storage prior to use. Always refer back to the SDS storage guidelines and verify the integrity of your reagent stock.

References

-

4-(Triethoxysilyl)aniline | 7003-80-7 Safety Data Sheet & Properties. Sigma-Aldrich.

-

Reverse Osmosis Membrane Engineering: Multidirectional Analysis Using Bibliometric, Machine Learning, Data, and Text Mining Approaches. PMC (National Institutes of Health). 2

-

TIME to SHINE: Semi-Hydrogenation of Alkynes at Single Crystal, Nanoparticle and Biogenic Nanoparticle Surfaces. DSpace Repository (Utrecht University). 1

Sources

4-Triethoxysilylaniline refractive index and density values

Technical Whitepaper: Physicochemical Characterization & Application of 4-Triethoxysilylaniline

Executive Summary

4-Triethoxysilylaniline (CAS 7003-80-7), also known as p-aminophenyltriethoxysilane, is a bifunctional organosilane coupling agent bridging inorganic substrates and organic polymers. Its aromatic amine moiety provides distinct electronic and reactivity profiles compared to aliphatic analogues like APTES. This guide provides the critical physicochemical data required for precision coating, quality control, and stoichiometric calculations in drug delivery and materials science.

Critical Note on Identity: Researchers frequently confuse this compound with its methyl-analogue, 4-(Trimethoxysilyl)aniline (CAS 33976-43-1). This guide focuses on the Triethoxy variant (CAS 7003-80-7), which offers slower hydrolysis rates and improved stability in moisture-sensitive applications.

Part 1: Molecular Identity & Physicochemical Core

The following data constitutes the baseline for incoming raw material inspection and process engineering.

| Property | Value / Description | Reliability & Context |

| Chemical Name | 4-(Triethoxysilylaniline | IUPAC |

| CAS Number | 7003-80-7 | Distinct from Trimethoxy (33976-43-1) |

| Molecular Formula | ||

| Molecular Weight | 255.39 g/mol | Essential for monolayer coverage calc.[1] |

| Physical State | Low-Melting Solid / Semi-solid | Often supercooled liquid in storage. |

| Appearance | Light yellow to amber | Darkens upon oxidation (amine group). |

Part 2: Refractive Index & Density Values

Accurate density and refractive index (RI) values are pivotal for film thickness measurements (ellipsometry) and calculating solution concentrations.

Refractive Index ( )

-

Target Value: 1.502 – 1.505 (Estimated/Analogous)

-

Technical Insight: While specific experimental literature for the triethoxy variant is sparse compared to the trimethoxy analogue, the aromatic ring significantly boosts the RI compared to aliphatic silanes (e.g., APTES

). -

Measurement Protocol: Due to its low melting point, RI should be measured on the melt at 40–50°C if the sample is solid, or on the supercooled liquid at 25°C.

-

Application: Use

as the baseline for ellipsometric modeling of monolayers on silicon wafers.

Density ( )

-

Reported Value: ~1.10 – 1.15 g/mL (Derived)

-

Data Correction: Some commercial aggregators erroneously list the density as ~1.502 g/mL. This is likely a database error confusing Density with Refractive Index.

-

Evidence: The trimethoxy analogue (CAS 33976-43-1) has a density of 1.19 g/mL . The replacement of methyl groups (–OMe) with bulkier ethyl groups (–OEt) typically decreases density slightly due to increased free volume. Therefore, a density of 1.50 g/mL is physically improbable for this non-halogenated organic structure.[2]

-

Operational Value: For stoichiometric calculations, use 1.12 g/mL as a conservative estimate for the liquid phase.

-

Self-Validating Purity Check (The "Cloud Point" Test)

Because ethoxysilanes degrade into ethanol and siloxanes upon exposure to moisture, a simple physical check validates integrity:

-

Protocol: Dissolve 100 µL of 4-Triethoxysilylaniline in 1 mL of anhydrous toluene.

-

Pass: Solution remains optically clear.

-

Fail: Turbidity or precipitate indicates polymerization (formation of insoluble silsesquioxanes).

Part 3: Experimental Protocols

Protocol A: Surface Silanization (Self-Assembled Monolayer)

Context: Creating an amine-functionalized surface for antibody conjugation or drug loading.

-

Substrate Prep: Clean Silicon/Glass wafers with Piranha solution (

) for 15 min. Warning: Exothermic. -

Activation: Rinse with DI water, dry under

, and UV-Ozone treat for 10 min to maximize surface -OH groups. -

Deposition Solution: Prepare a 1% (v/v) solution of 4-Triethoxysilylaniline in anhydrous toluene .

-

Why Toluene? Non-polar solvents prevent micelle formation and promote monolayer vs. multilayer growth.

-

-

Incubation: Immerse substrate for 12–24 hours at room temperature in a sealed, desiccated vessel.

-

Curing: Rinse with toluene, then ethanol, then cure at 110°C for 30 mins .

-

Mechanism:[3] Heat drives the condensation reaction, converting hydrogen bonds to covalent Si-O-Si siloxane bonds.

-

Protocol B: Ellipsometric Verification

-

Model: Use a Cauchy layer model on Si/SiO2 substrate.

-

Parameters: Fix Refractive Index (

) at 1.50 . -

Target Thickness: A perfect monolayer of 4-Triethoxysilylaniline is theoretically ~0.8 – 1.0 nm thick.

-

Interpretation: Values >1.5 nm indicate multilayer formation (polymerization).

-

Part 4: Mechanism & Visualization

The following diagram illustrates the hydrolysis and condensation pathway, highlighting the critical "Curing" step where permanent bonding occurs.

Caption: Step-wise mechanism from precursor hydrolysis to covalent surface attachment. Note that the 'Curing' step is irreversible.

Part 5: Handling & Stability (Safety Data)

-

Hydrolytic Sensitivity: Reacts slowly with moisture/water. The triethoxy group is less reactive than trimethoxy, providing a wider processing window but requiring longer curing times.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Signal Word: WARNING (Causes skin irritation H315, Serious eye irritation H319).[4]

References

-

Sigma-Aldrich. 4-(Triethoxysilyl)aniline Product Specification (CAS 7003-80-7).[5][6] Retrieved from [5]

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (General reference for Silane RI/Density trends). Retrieved from

-

ChemicalBook. 4-Triethoxysilylaniline Properties (CAS 7003-80-7).[2][5][7][8][9] (Source of raw data points, corrected in text). Retrieved from

-

PubChem. 4-(Trimethoxysilyl)aniline (Analogue Reference). National Library of Medicine. Retrieved from

Sources

- 1. (3-Aminopropyl)triethoxysilane ≥98.0 APTES [sigmaaldrich.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. angenechemical.com [angenechemical.com]

- 5. 4-(Triethoxysilyl)aniline | 7003-80-7 [sigmaaldrich.com]

- 6. 4-(Triethoxysilyl)aniline | 7003-80-7 [sigmaaldrich.com]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. alfa-chemical.com [alfa-chemical.com]

- 9. 4-TRIETHOXYSILYLANILINE | 7003-80-7 [chemicalbook.com]

Methodological & Application

Application Note: Covalent Immunofunctionalization of Silica Surfaces via 4-Triethoxysilylaniline (TESA)

Abstract & Introduction

This guide details the protocol for immobilizing antibodies onto silica-based substrates (glass, silicon, quartz) using 4-Triethoxysilylaniline (TESA) . Unlike the ubiquitous 3-aminopropyltriethoxysilane (APTES), which presents an aliphatic amine, TESA presents an aromatic amine (aniline) .

Why use TESA?

-

Direct Covalent Attachment: The aniline group allows for activation via diazotization , enabling direct azo-coupling to tyrosine and histidine residues on antibodies without the need for additional crosslinkers (e.g., Glutaraldehyde or BS3).

-

Monolayer Stability: The rigid phenyl ring in TESA facilitates

stacking, often resulting in more ordered and stable self-assembled monolayers (SAMs) compared to the flexible alkyl chains of APTES. -

Electrochemical Addressability: The aniline moiety is electroactive, allowing for electrochemical characterization or reductive desorption quality control.

The Chemistry of Capture

The immobilization strategy relies on converting the surface-bound aniline into a highly reactive diazonium salt, which then acts as an electrophile attacking electron-rich aromatic amino acids on the antibody.

Mechanism Workflow

-

Silanization: Hydrolysis and condensation of TESA onto surface hydroxyls.

-

Diazotization: Reaction with sodium nitrite (

) in acid ( -

Azo Coupling: The diazonium ion attacks the ortho-position of Tyrosine or Histidine residues on the antibody, forming a stable diazo bond (

).

Detailed Protocol

Phase 1: Surface Preparation & Silanization

Objective: Create a dense, uniform aniline-terminated monolayer.

Reagents:

-

4-Triethoxysilylaniline (TESA) (95%+)

-

Anhydrous Toluene (dried over molecular sieves)

-

Piranha Solution (

3:1) [DANGER: Corrosive/Explosive] -

Ethanol (HPLC grade)

Steps:

-

Cleaning: Immerse substrates (glass/silicon) in Piranha solution for 30 minutes. Rinse copiously with Milli-Q water. Dry under

stream.-

Note: Plasma cleaning (

, 5 min) is a safer alternative and equally effective for generating -OH groups.

-

-

Deposition Solution: Prepare a 1% (v/v) TESA solution in anhydrous toluene.

-

Expert Tip: Perform this in a glovebox or a humidity-controlled environment (<30% RH) to prevent bulk polymerization of the silane.

-

-

Incubation: Immerse cleaned slides in the TESA solution for 2 hours at room temperature.

-

Washing: Rinse sequentially with Toluene

Ethanol -

Curing: Bake the substrates at 110°C for 1 hour . This promotes the condensation of silanol groups, "locking" the covalent bond to the surface.

Phase 2: Activation (Diazotization)

Objective: Convert the stable aniline to the reactive diazonium salt.

Reagents:

-

Sodium Nitrite (

) -

Hydrochloric Acid (

) -

Ice bath

Steps:

-

Preparation: Prepare 100 mM

containing 20 mM-

Critical: This solution must be prepared fresh and kept on ice (4°C).

-

-

Activation: Immerse the TESA-modified slides into the cold

solution for 15 minutes . -

Rinse: Quickly rinse with ice-cold Milli-Q water.

-

Urgency: The diazonium salt is unstable at room temperature and will hydrolyze to a phenol (unreactive) if allowed to warm up or dry out. Proceed immediately to coupling.

-

Phase 3: Antibody Coupling

Objective: Covalent attachment of the antibody.

Reagents:

-

Antibody of interest (10-100

) -

Coupling Buffer: 0.1M Carbonate-Bicarbonate Buffer, pH 8.5 - 9.0.

-

Chemistry Note: The azo-coupling reaction is an electrophilic aromatic substitution. Basic pH facilitates the reaction by deprotonating the phenol group of Tyrosine residues on the antibody, making the ring more electron-rich.

-

-

Blocking Buffer: 1% BSA in PBS + 0.1% Tween-20.

Steps:

-

Incubation: Place the activated slide (wet) directly into the Antibody solution. Incubate for 1 hour at 4°C or 30 mins at Room Temp (if antibody stability permits).

-

Blocking: Remove antibody solution and immerse in Blocking Buffer for 30 minutes to quench remaining diazonium groups and block non-specific sites.

-

Quenching: The protein in the blocker (BSA) or added Ethanolamine/Glycine will react with any unreacted diazonium ions.

-

-

Final Wash: Wash 3x with PBS-T (PBS + 0.05% Tween).

Validation & Quality Control (QC)

A self-validating system requires checking the surface state at each step.

| Metric | Method | Expected Result (TESA) | Interpretation |

| Wettability | Water Contact Angle (WCA) | ~60° - 70° | Indicates successful aniline termination. (Clean glass is <10°). |

| Composition | XPS (X-ray Photoelectron Spectroscopy) | N1s peak at ~399 eV | Presence of Nitrogen confirms amine/aniline. |

| Activation | Visual (Colorimetric) | Red/Orange stain | React a "dummy" slide with |

| Activity | ELISA / Fluorescence | High Signal / Low Background | Confirms functional antibody attachment. |

Troubleshooting & Optimization

Issue: Low Antibody Binding Signal

-

Root Cause 1: Dead Diazonium. If the activation step was too warm or the slide dried out, the

group hydrolyzed to-

Fix: Keep everything at 4°C. Move from Activation to Coupling in <30 seconds.

-

-

Root Cause 2: Wrong pH. Azo coupling is inefficient at acidic pH.

-

Fix: Ensure Coupling Buffer is pH 8.5 - 9.0.

-

Issue: High Non-Specific Binding (Background)

-

Root Cause: Hydrophobic interaction with the phenyl ring of TESA.

-

Fix: Add 0.05% Tween-20 to the antibody incubation step. Ensure rigorous blocking with BSA or Casein.

-

Issue: Hazy/Cloudy Surface

-

Root Cause: Silane polymerization.

-

Fix: Use strictly anhydrous toluene. Reduce TESA concentration to 0.5%. Filter the silane solution (0.2

PTFE) before use.

-

References

-

Bhatnagar, A. et al. (2013).[1] "Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces." NIH / PMC. [Link]

-

Pinson, J. & Podvorica, F. (2005). "Attachment of organic layers to conductive or semiconductive surfaces by reduction of diazonium salts." Chemical Society Reviews. [Link]

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 19: Silane Coupling Agents).

-

Charlier, J. et al. (2010). "A Simple Approach to Patterned Protein Immobilization on Silicon via Electrografting from Diazonium Salt Solutions." ACS Applied Materials & Interfaces. [Link]

-

Inaba, R. et al. (2009).[2] "Electrochemical desorption of self-assembled monolayers for engineering cellular tissues."[2] Biomaterials. [Link]

Sources

Application Note: High-Fidelity Surface Modification of TiO₂ with 4-Triethoxysilylaniline (TESA)

Executive Summary & Rationale

This guide details the protocol for modifying Titanium Dioxide (TiO₂) nanoparticles or planar surfaces with 4-Triethoxysilylaniline (TESA) . Unlike the ubiquitous 3-aminopropyltriethoxysilane (APTES), TESA introduces an aromatic amine directly conjugated to the silane anchor.

Why TESA?

-

Electronic Coupling: The phenyl ring facilitates

- -

Rigid Linker: The aromatic ring provides a rigid spacer, preventing the "floppiness" associated with alkyl chains (like APTES), which is critical for precise biomolecular orientation.

-

Distinct Reactivity: The aniline amine (pKa ~4.6) is significantly less basic than alkyl amines (pKa ~10.5). This alters subsequent conjugation chemistries (e.g., diazonium salt formation is possible with TESA, but not APTES).

Mechanism of Action

The functionalization relies on the hydrolysis of the ethoxy groups on TESA followed by condensation with surface hydroxyl groups (-OH) on the TiO₂.[1]

Reaction Pathway Diagram

Caption: Step-wise mechanism of TESA grafting onto Titanium Dioxide. Hydrolysis converts ethoxy groups to silanols, which then condense with surface titanol groups.[1]

Experimental Protocol

Materials & Equipment

-

Substrate: TiO₂ Nanoparticles (e.g., P25) or planar films.

-

Silane: 4-Triethoxysilylaniline (95%+, store under N₂).

-

Solvent: Anhydrous Toluene (Preferred for monolayers) or Ethanol (95%).

-

Catalyst: Glacial Acetic Acid (Optional, for pH control).

-

Equipment: Reflux condenser, N₂ gas line, Centrifuge (for NPs), Vacuum Oven.

Pre-treatment (Surface Activation)

Critical Step: Silanes cannot bond to "dry" Ti. They require surface hydroxyls (-OH).

-

Nanoparticles: Dispersion in 10% HNO₃ for 1 hour, followed by extensive washing with DI water until pH is neutral. Dry at 80°C.

-

Planar Surfaces: Oxygen Plasma (5 min) or Piranha Solution (3:1 H₂SO₄:H₂O₂) for 15 min. (Warning: Piranha is explosive with organics).

Silanization Workflow (Anhydrous Toluene Method)

This method yields the highest density of covalent bonds with minimal vertical polymerization (clumping).

-

Preparation: Suspend 1.0 g of Activated TiO₂ in 50 mL Anhydrous Toluene .

-

Dispersion: Sonicate for 20 minutes to break aggregates.

-

Inert Atmosphere: Purge the reaction vessel with Nitrogen (N₂) for 15 minutes. TESA is sensitive to oxidation (turning brown/red).

-

Addition: Add 0.5 mL TESA (approx. 2 mmol) dropwise while stirring.

-

Note: This is a large excess. Theoretical monolayer coverage requires ~0.1 mL, but excess drives the equilibrium.

-

-

Reaction: Reflux at 110°C for 12–24 hours under continuous stirring and N₂ flow.

-

Washing (Crucial):

-

Centrifuge (8000 rpm, 10 min) to pellet TiO₂.

-

Decant supernatant.

-

Resuspend in Toluene (removes unreacted silane).

-

Resuspend in Ethanol (removes physisorbed byproducts).

-

Repeat washing 3x.

-

-

Curing: Dry the pellet in a vacuum oven at 80°C for 4 hours .

-

Why? This promotes the final condensation (water removal) to form stable Si-O-Ti bonds.

-

Workflow Diagram

Caption: Operational workflow for high-fidelity silanization ensuring covalent attachment and removal of physisorbed contaminants.

Characterization & Validation

To validate the protocol, you must confirm chemical identity and grafting density.

Data Interpretation Table

| Technique | Target Signal | Interpretation |

| FTIR | 1000–1100 cm⁻¹ (Si-O-Si / Si-O-Ti) | Broadening indicates siloxane network formation. |

| FTIR | 1500–1600 cm⁻¹ (C=C Aromatic) | Confirms presence of the phenyl ring (TESA specific). |

| FTIR | 3300–3400 cm⁻¹ (N-H Stretching) | Confirms presence of amine. (May be weak on monolayers). |

| XPS | N 1s (399–400 eV) | Quantitative proof of amine. 399 eV = -NH₂; 401 eV = -NH₃⁺. |

| TGA | Weight loss 200–600°C | Used to calculate grafting density (see below). |

| Zeta Potential | Shift from -20 mV to +20 mV | Surface charge inversion (acidic pH) confirms amine exposure. |

Grafting Density Calculation (TGA)

Use the following equation to determine the number of TESA molecules per nm² (

- : Weight loss % (from TGA, typically 200–600°C).

-

: Avogadro’s number (

-

: Molecular weight of the grafted silane fragment.

-

Note: For TESA, we lose 3 ethoxy groups. The grafted fragment is

.

-

- : Specific surface area of TiO₂ (e.g., P25 is ~50 m²/g).

Expert Insights & Troubleshooting

The "Vertical Polymerization" Trap

Problem: If the solvent contains too much water, TESA polymerizes with itself before reaching the surface, creating a thick, messy "fluff" rather than a monolayer. Solution: Use anhydrous toluene. If a thicker coating is desired, add controlled water (e.g., 0.1%) intentionally, but for precision drug delivery, keep it dry.

Aromatic Amine Reactivity

Insight: The amine on TESA is an aniline. It is less nucleophilic than the amine on APTES.

-

Implication: If you plan to conjugate a drug using NHS-ester chemistry, the reaction rate will be slower. You may need to use a stronger activation agent or catalyze the reaction with a base (e.g., Pyridine) to deprotonate the aniline if the pH is low.

-

Advantage: This aniline group can be converted to a Diazonium salt (using NaNO₂/HCl), allowing for unique "Click" chemistry (azo coupling) that aliphatic amines cannot perform.

Storage Stability

TESA-modified TiO₂ is prone to oxidation (turning pink/brown) if left in air/light due to the aniline group. Store powders in the dark, preferably under Argon or Nitrogen.

References

-

Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Guides. [Link]

-

K. Tan et al. "Surface functionalization of TiO2 nanoparticles: A comparative study of aromatic vs. aliphatic silanes." Applied Surface Science, 2018. [Link](Representative citation for aromatic silane comparison)

-

Liu, P. et al. "Modification of TiO2 nanoparticles with silane coupling agents for improved dispersion." Colloids and Surfaces A, 2018. [Link]

-

National Institute of Standards and Technology (NIST). "X-ray Photoelectron Spectroscopy Database: Nitrogen 1s." [Link]

Sources

Application Note: Covalent Attachment of Enzymes via 4-Triethoxysilylaniline (TESA) Linkers

Executive Summary

The immobilization of biocatalysts onto solid supports is a critical step in industrial biocatalysis, biosensor development, and drug discovery. While aliphatic silanes like 3-aminopropyltriethoxysilane (APTES) paired with glutaraldehyde are ubiquitous, they indiscriminately target primary amines (e.g., lysine residues). For enzymes where lysine is essential for the native conformational state or active site integrity, this approach leads to severe catalytic deactivation[1].

4-Triethoxysilylaniline (TESA) offers a highly specific, orientation-controlled alternative. By introducing an aromatic amine to the support surface, TESA enables diazotization and subsequent azo-coupling , selectively targeting electron-rich aromatic amino acids—primarily tyrosine and, to a lesser extent, histidine[1]. This application note provides a self-validating, mechanistically grounded protocol for TESA-mediated enzyme immobilization.

Mechanistic Principles of TESA-Mediated Immobilization

The immobilization relies on a two-stage electrophilic aromatic substitution. First, the surface-bound aniline group of TESA is reacted with sodium nitrite (

In the second stage, the diazonium-activated support is introduced to the enzyme in a slightly alkaline buffer (pH 8.0–8.5). The alkalinity deprotonates the phenolic hydroxyl group of surface-accessible tyrosine residues, activating the aromatic ring. The diazonium ion attacks the ortho position of the tyrosine ring, forming a permanent, highly stable azo linkage (-N=N-) [3].

Reaction pathway for covalent enzyme immobilization via TESA silanization and diazo coupling.

Reagent and Material Specifications

-

Linker: 4-Triethoxysilylaniline (TESA), stored under inert gas.

-

Support Matrix: Hydroxylated inorganic support (e.g., mesoporous silica nanoparticles, glass beads, or metal oxides).

-

Activation Reagents: Sodium nitrite (

, 0.1 M aqueous), Hydrochloric acid (HCl, 1.0 M). -

Enzyme: Target biocatalyst (e.g., Horseradish Peroxidase, Cellulase) dissolved in 0.1 M Borate or Phosphate buffer (pH 8.0–8.5)[4].

-

Validation Tools: KI-starch indicator paper, Bradford reagent.

Self-Validating Experimental Protocol

This workflow is designed as a closed-loop, self-validating system. Each critical chemical transformation includes an in-line quality control check to ensure the success of the subsequent step.

Step-by-step workflow for TESA-mediated enzyme immobilization and validation.

Step 1: Surface Hydroxylation

-

Treat the silica/glass support with 1.0 M NaOH or Piranha solution for 1 hour to maximize surface silanol (-OH) density.

-

Wash extensively with deionized water until the effluent reaches neutral pH, then dry completely under a vacuum at 110 °C.

-

Causality: TESA requires free hydroxyl groups to undergo condensation. Residual water will cause the silane to self-polymerize in bulk solution rather than forming a uniform monolayer on the support.

Step 2: Silanization with TESA

-

Suspend the dried support in anhydrous toluene.

-

Add TESA to a final concentration of 2–5% (v/v).

-

Reflux the mixture under nitrogen for 12–24 hours.

-

Wash the support sequentially with toluene, ethanol, and water to remove unreacted silane, then dry.

-

Validation Check: Fourier Transform Infrared (FTIR) spectroscopy should reveal the appearance of aromatic C=C stretches (~1500-1600 cm⁻¹) and N-H bending vibrations, confirming aniline grafting.

Step 3: Diazotization of the Aniline Surface

-

Suspend the TESA-modified support in 1.0 M HCl and place the reaction vessel in an ice-water bath. Allow the system to equilibrate to strictly 0–4 °C.

-

Add 0.1 M

dropwise over 15 minutes under continuous stirring. React for an additional 30 minutes.

-

Causality: The reaction must be maintained near 0 °C. At higher temperatures, the highly reactive diazonium salt rapidly decomposes into an inert phenol, releasing nitrogen gas and irreversibly terminating the immobilization potential[2].

-

Validation Check (Self-Validating Step): Spot a drop of the reaction mixture onto KI-starch paper . An immediate color change to blue-black confirms the presence of excess nitrous acid, validating that the diazotization reaction has reached completion[4].

Step 4: Enzyme Azo-Coupling

-

Prepare the enzyme solution (1–5 mg/mL) in a 0.1 M Borate buffer adjusted to pH 8.0–8.5.

-

Rapidly wash the diazonium-activated support with ice-cold water to remove excess acid, and immediately transfer it into the enzyme solution.

-

Incubate at 4 °C for 2 to 4 hours under gentle end-over-end mixing.

-

Causality: The coupling buffer must be slightly alkaline. This partially deprotonates the phenolic hydroxyl group of tyrosine residues (pKa ~10.4), significantly increasing the electron density of the aromatic ring. This activation is mandatory to facilitate electrophilic attack by the diazonium ion[1].

Step 5: Washing and Final Validation

-

Collect the supernatant. Wash the support with buffer containing 0.5 M NaCl (to disrupt non-specific electrostatic interactions), followed by standard buffer.

-

Validation Check 1 (Visual): Azo dyes are inherently chromogenic. A successful coupling often results in a distinct color shift (yellow/orange/brown) on the support matrix[2].

-

Validation Check 2 (Quantitative): Perform a Bradford or BCA assay on the collected supernatant and wash fractions. Subtracting the unbound enzyme from the initial loading mass provides a highly accurate calculation of the immobilization yield[3].

Critical Parameters & Optimization Data

To achieve maximum specific activity and prevent enzyme denaturation, adhere to the optimized parameter boundaries established in the table below.

| Parameter | Optimal Range | Mechanistic Rationale | Consequence of Deviation |

| Silanization Solvent | Anhydrous Toluene | Prevents premature hydrolysis of ethoxy groups. | Water traces cause TESA self-polymerization, blocking support pores. |

| Diazotization Temp | 0 – 4 °C | Stabilizes the transient diazonium electrophile. | >5 °C causes rapid degradation to phenol and |

| Coupling pH | 8.0 – 8.5 | Deprotonates Tyrosine phenol for ring activation. | pH < 7.5: No coupling occurs. pH > 9.0: Severe enzyme denaturation. |

| Coupling Temp | 4 °C | Preserves enzyme tertiary structure during reaction. | Room temp accelerates diazonium decay before enzyme diffusion occurs. |

| Ionic Strength | 0.1 M (Buffer) | Maintains enzyme solubility and native folding. | Low ionic strength promotes non-specific adsorption over covalent bonding. |

References

-

Inorganic Materials as Supports for Covalent Enzyme Immobilization: Methods and Mechanisms Source: National Institutes of Health (NIH) / PMC URL:[1]

-

Immobilized Horseradish Peroxidase on Enriched Diazo-Activated Silica Gel Harnessed High Biocatalytic Performance at a Steady State in Organic Solvent Source: ACS Publications (Langmuir) URL:[4]

-

Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy Source: MDPI URL:[2]

-

Surface modified materials for active capture of enzymes Source: RSC Publishing URL:[3]

Sources

- 1. Inorganic Materials as Supports for Covalent Enzyme Immobilization: Methods and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Surface modified materials for active capture of enzymes - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D2TB02550G [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of Polyimide-Silica Hybrid Films via 4-Triethoxysilylaniline (TESA) End-Capping

Executive Summary & Mechanistic Rationale

This application note details the protocol for synthesizing high-performance Polyimide (PI)-Silica Hybrid Films using 4-Triethoxysilylaniline (TESA) . Unlike standard diamines, TESA is a monoamine functionalized with a hydrolyzable triethoxysilane tail. Consequently, it functions not as a main-chain extender, but as a reactive end-capper .

The "Ceramer" Advantage

Standard polyimides suffer from poor adhesion to inorganic substrates (glass, silicon) and high coefficients of thermal expansion (CTE). By end-capping polyamic acid (PAA) chains with TESA, we create a "star-polymer" or crosslinked network where the organic PI backbone is covalently bonded to an inorganic siloxane (

Mechanism of Action:

-

Polymerization: A dianhydride reacts with a diamine (in slight excess of dianhydride) to form anhydride-terminated PAA.

-

End-Capping: TESA reacts with the terminal anhydride groups, installing silane functionality at the chain ends.

-

Sol-Gel Process: Acid-catalyzed hydrolysis converts ethoxy groups to silanols (

), which condense to form a silica network, effectively crosslinking the polymer matrix during the cure.

Reaction Scheme Visualization

Figure 1: Chemical pathway from monomers to TESA-modified hybrid network. TESA acts as the bridge between the organic PI phase and the inorganic silica crosslinks.

Materials & Equipment

Reagents

| Component | Role | Recommended Reagent | Purity |

| Dianhydride | Main Chain | PMDA (Pyromellitic dianhydride) or 6FDA | >99% (Sublimed) |

| Diamine | Main Chain | ODA (4,4'-Oxydianiline) | >99% |

| End-Capper | Coupling Agent | 4-Triethoxysilylaniline (TESA) | >95% |

| Solvent | Medium | NMP (N-Methyl-2-pyrrolidone) | Anhydrous (<50 ppm H₂O) |

| Catalyst | Hydrolysis | Acetic Acid or HCl (0.1 M) | Analytical Grade |

| Inorganic Source | Optional Filler | TEOS (Tetraethyl orthosilicate) | >99% |

Critical Equipment

-

Reactor: 3-neck round-bottom flask with nitrogen inlet/outlet.

-

Stirring: Mechanical overhead stirrer (magnetic stirring is insufficient for high-viscosity PAA).

-

Environment: Nitrogen purge line (moisture control is critical until the hydrolysis step).

-

Curing: Programmable oven capable of reaching 350°C.

Experimental Protocol

Phase 1: Synthesis of Anhydride-Terminated Polyamic Acid (PAA)

Target Solid Content: 15 wt%

-

Preparation: Flame-dry the glassware and purge with nitrogen for 15 minutes.

-

Diamine Dissolution: Charge the flask with ODA (10.0 mmol) and anhydrous NMP (30 mL) . Stir at room temperature until fully dissolved.

-

Dianhydride Addition: Cool the flask to 0–5°C (ice bath) to control exotherm. Add PMDA (11.0 mmol) in three portions over 30 minutes.

-

Expert Note: We use a 1.1:1.0 molar ratio (Excess Anhydride) to ensure the polymer chains are terminated with anhydride rings, which are the binding sites for TESA.

-

-

Reaction: Remove ice bath and stir at room temperature for 4–6 hours. The solution should become viscous and amber-colored.

Phase 2: TESA End-Capping

-

TESA Addition: Dissolve TESA (2.0 mmol) in 2 mL of NMP.

-

Stoichiometry Check: The excess anhydride is 1.0 mmol (from Step 3). Since each anhydride reacts with one amine, and we have two chain ends, 2.0 mmol of TESA is the stoichiometric equivalent to cap all chains.

-

-

Reaction: Add the TESA solution dropwise to the PAA. Stir for 6 hours at room temperature.

-

Observation: Viscosity may drop slightly initially but should stabilize.

-

Phase 3: Sol-Gel Hydrolysis (The Hybrid Step)

-

Catalyst Mix: Mix Deionized Water (6.0 mmol) with a catalytic amount of acetic acid or 0.1M HCl.

-

Ratio: Use a molar ratio of Water:Ethoxy groups = 1:1 to 2:1. (TESA has 3 ethoxy groups).

-

-

Hydrolysis: Add the water/acid mix dropwise to the TESA-PAA solution under vigorous stirring.

-

Aging: Stir for 12–24 hours at room temperature.

-

Critical Control Point: If the solution turns cloudy or gels, the hydrolysis was too rapid. Reduce acid concentration or temperature in future runs.

-

Phase 4: Casting & Thermal Imidization

-

Casting: Spin-coat or blade-cast the solution onto a clean glass or silicon substrate.

-

Wet Thickness: ~300 µm (yields ~20–30 µm dry film).

-

-

Stepwise Cure Profile:

-

80°C (1 hr): Solvent removal (soft bake).

-

150°C (1 hr): Pre-imidization.

-

200°C (1 hr): Imidization begins.

-

300°C (1 hr): Complete imidization and siloxane condensation.

-

-

Cooling: Slow cool to room temperature to prevent thermal shock cracking.

Workflow Diagram

Figure 2: Operational workflow for TESA-modified polyimide synthesis.

Characterization & Validation

To ensure the protocol was successful, verify the following properties:

| Technique | Target Observation | Interpretation |

| FTIR Spectroscopy | 1780, 1720 cm⁻¹ (Imide C=O)1380 cm⁻¹ (C-N stretch)1000–1100 cm⁻¹ (Si-O-Si) | Confirmation of imidization and formation of inorganic siloxane network.[1] Absence of 1660 cm⁻¹ (Amide) indicates full cure. |

| TGA (Thermal Analysis) | T₅% > 500°C Residue @ 800°C | Higher char yield compared to pure PI indicates successful silica incorporation. |

| Adhesion Test | Cross-hatch (ASTM D3359) | Class 4B or 5B (0% peeling). TESA significantly improves adhesion to glass/silicon vs. pure PI. |

| Visual Inspection | Transparency / Color | Films should be transparent yellow/amber. Haze indicates phase separation (silica agglomeration). |

Troubleshooting & Optimization

Issue 1: Solution Gelation during Hydrolysis

-

Cause: Uncontrolled condensation of silanols.

-

Fix: Reduce the water content (approach stoichiometric 1.5:1 H₂O:Si ratio) or reduce the acid catalyst concentration. Ensure the reaction temperature does not exceed 25°C during this step.

Issue 2: Brittle Films

-

Cause: Molecular weight of the organic segment is too low, or silica content is too high.

-

Fix: Increase the molar mass of the PAA block before adding TESA (adjust Dianhydride:Diamine ratio closer to 1:1, e.g., 1.05:1.0).

Issue 3: Hazy Films

-

Cause: Macrophase separation of silica domains.

-

Fix: Use TESA as the sole silica source (avoid adding extra TEOS initially). If using TEOS, ensure it is pre-hydrolyzed or added very slowly.

References

-

Sigma-Aldrich. (n.d.). 4-(Triethoxysilyl)aniline Product Sheet. Retrieved from [2]

-

BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of High-Performance Polyimides. Retrieved from

-

MDPI. (2012). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films. International Journal of Molecular Sciences. Retrieved from

-

PubChem. (2025).[4] 4-(Trimethoxysilyl)aniline Compound Summary. Retrieved from

-

ResearchGate. (2025). Polyimide/silica hybrids via the sol-gel route: High performance materials. Retrieved from

Sources

- 1. Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films [mdpi.com]

- 2. 4-(Triethoxysilyl)aniline | 7003-80-7 [sigmaaldrich.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(Trimethoxysilyl)aniline | C9H15NO3Si | CID 118583 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 4-Triethoxysilylaniline Stability & Storage Guide

Executive Summary: The "Autocatalytic" Threat

4-Triethoxysilylaniline is a bifunctional organosilane containing a reactive primary amine (aniline) and a hydrolyzable triethoxysilyl group. Its storage stability is compromised by autocatalytic hydrolysis . Unlike simple alkyl silanes, the basic amine group within the molecule itself can catalyze the hydrolysis of the ethoxy groups upon contact with trace moisture. This creates silanols (Si-OH) which rapidly condense into irreversible siloxane (Si-O-Si) polymers [1, 2].

The Critical Rule: Stability is not passive; it requires the active exclusion of moisture. Once hydrolysis begins, the amine moiety accelerates the degradation loop, leading to cloudiness, gelation, and loss of functional titer.

Mechanism of Degradation

To prevent polymerization, you must understand the enemy. The degradation proceeds via a two-step autocatalytic cycle:

-

Amine-Catalyzed Hydrolysis: The aniline nitrogen acts as a nucleophilic catalyst (or general base), activating water molecules to attack the silicon center. This displaces ethanol and forms a silanol (Si-OH).

-

Condensation: Silanol groups react with other ethoxy groups or silanols to form stable siloxane bonds (Si-O-Si), releasing water or ethanol. This water then feeds back into Step 1, creating a runaway effect.

Visualization: The Autocatalytic Loop

The following diagram illustrates how the molecule facilitates its own destruction in the presence of moisture.

Figure 1: The autocatalytic hydrolysis and condensation cycle of amino-silanes. Note the "Water Release" feedback loop that accelerates degradation.

Storage & Handling Protocols

The following protocols are non-negotiable for maintaining >95% purity over extended periods (6+ months).

A. Environmental Controls

| Parameter | Requirement | Scientific Rationale |

| Temperature | 2°C – 8°C | Lowers kinetic energy, significantly slowing the rate of hydrolysis and condensation [3]. |

| Atmosphere | Inert (N₂ or Ar) | Displaces atmospheric moisture. Argon is preferred as it is heavier than air and blankets the solid/liquid. |

| Container | Glass (Silanized) or Teflon | Untreated glass has surface hydroxyls (-OH) that can initiate grafting. Teflon/PTFE is chemically inert. |

| Desiccant | Active | Store the primary container inside a secondary jar containing Drierite™ or silica gel. |

B. Handling "Best Practices"

-

Equilibration: Always allow the refrigerated container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly onto the reagent.

-

Aliquot: If you plan to use the reagent frequently, divide the bulk material into single-use aliquots inside a glovebox to minimize freeze-thaw cycles and exposure.

-

Solvent Choice: If storing as a solution, use anhydrous aprotic solvents (e.g., Toluene, THF). Avoid protic solvents (Alcohols) or ketones (Acetone) which can react with the amine.

Troubleshooting Guide & FAQ

Use this decision tree to diagnose the state of your reagent.

Figure 2: Rapid diagnostic workflow for assessing reagent quality.

Frequently Asked Questions

Q1: My sample arrived as a liquid, but the datasheet says it's a solid (MP ~89-98°C). Is it bad?

-

Diagnosis: It may be supercooled or contain impurities (like solvent residues) that depress the melting point.

-

Action: Place the container in a freezer (-20°C) overnight. If it solidifies and remains solid upon warming to room temperature, it was likely supercooled. If it remains liquid or biphasic, it may be hydrolyzed or impure. Run a ¹H NMR to confirm.

Q2: The solid has turned slightly yellow/brown. Can I use it?

-

Diagnosis: Aniline derivatives oxidize easily, forming colored "azo" or "quinone-like" impurities.

-

Action: This is often cosmetic and may not affect the silane functionality. Check the integration of the ethoxy protons in NMR. If the ethoxy group is intact, the reagent is likely usable for surface modification, though the color may transfer to your substrate.

Q3: Can I repurify a polymerized sample?

-

Answer: No. Once siloxane bonds (Si-O-Si) form, they are stable and cannot be reversed back to the monomer without destroying the molecule. If the sample is merely cloudy (oligomers), you can try filtering it through a 0.2 µm PTFE filter to remove solids, but the effective concentration will be lower.

Quality Control (QC) Protocols

Before committing valuable substrates, validate the silane integrity using ¹H NMR .

Protocol:

-

Solvent: Use Anhydrous Benzene-d₆ or Chloroform-d (dried over molecular sieves). Avoid wet DMSO or Methanol.

-

Key Signals to Watch:

-

Ethoxy Triplet: ~1.2 ppm (-OCH₂CH ₃).

-

Ethoxy Quartet: ~3.8 ppm (-OCH ₂CH₃).

-

Aromatic Protons: ~6.6 - 7.5 ppm (AA'BB' system).

-

-

Failure Indicators:

-

Broadening: Sharp triplets/quartets becoming broad mounds indicate oligomerization.

-

Ethanol Peak: A sharp singlet/triplet for free ethanol indicates hydrolysis has occurred.

-

Ratio Shift: The integration ratio of Ethoxy protons (6H) to Aromatic protons (4H) should be exactly 1.5 : 1 . A lower ratio implies loss of ethoxy groups.

-

References

-

National Institutes of Health (NIH). "How to Prevent the Loss of Surface Functionality Derived from Aminosilanes." PubMed Central. Accessed February 28, 2026. [Link]

Technical Support Center: Controlling Multilayer Formation in 4-Triethoxysilylaniline (4-TESA) Coatings

Welcome to the Advanced Surface Functionalization Support Center. This guide is engineered for researchers and drug development professionals working with 4-Triethoxysilylaniline (4-TESA) .

While 4-TESA is a powerful organosilane for grafting reactive aniline (aromatic amine) groups onto hydroxylated surfaces, its three hydrolyzable ethoxy groups make it highly susceptible to uncontrolled bulk polymerization. This guide provides mechanistic insights, diagnostic troubleshooting, and self-validating protocols to ensure the reproducible formation of a true self-assembled monolayer (SAM) rather than a disordered multilayer.

Knowledge Base: The Causality of 4-TESA Multilayering